molecular formula C12H10N2O3 B14135430 2-Methyl-6-(4-nitrophenoxy)pyridine

2-Methyl-6-(4-nitrophenoxy)pyridine

Cat. No.: B14135430
M. Wt: 230.22 g/mol
InChI Key: ZVTAIWLYCXKQQR-UHFFFAOYSA-N
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Description

2-Methyl-6-(4-nitrophenoxy)pyridine is an organic compound with the molecular formula C12H10N2O3. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of a methyl group at the second position and a 4-nitrophenoxy group at the sixth position of the pyridine ring. It is used in various chemical and pharmaceutical applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-6-(4-nitrophenoxy)pyridine can be achieved through several methods. One common approach involves the reaction of 2-methylpyridine with 4-nitrophenol in the presence of a suitable base and a coupling agent. The reaction typically proceeds under mild conditions, with the base facilitating the deprotonation of the phenol and the coupling agent promoting the formation of the carbon-oxygen bond.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow synthesis techniques. These methods offer advantages such as improved reaction control, higher yields, and reduced production costs. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-6-(4-nitrophenoxy)pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitro derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrophenoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products Formed

    Oxidation: Nitro derivatives of the compound.

    Reduction: Amino derivatives of the compound.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

2-Methyl-6-(4-nitrophenoxy)pyridine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antitubercular properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Methyl-6-(4-nitrophenoxy)pyridine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to the inhibition of key enzymes or the disruption of cellular processes, contributing to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-6-(4-aminophenoxy)pyridine: Similar structure but with an amino group instead of a nitro group.

    2-Methyl-6-(4-chlorophenoxy)pyridine: Similar structure but with a chloro group instead of a nitro group.

    2-Methyl-6-(4-methoxyphenoxy)pyridine: Similar structure but with a methoxy group instead of a nitro group.

Uniqueness

2-Methyl-6-(4-nitrophenoxy)pyridine is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and biological activity. The nitro group can participate in redox reactions and form reactive intermediates, making the compound valuable in various chemical and pharmaceutical applications.

Properties

Molecular Formula

C12H10N2O3

Molecular Weight

230.22 g/mol

IUPAC Name

2-methyl-6-(4-nitrophenoxy)pyridine

InChI

InChI=1S/C12H10N2O3/c1-9-3-2-4-12(13-9)17-11-7-5-10(6-8-11)14(15)16/h2-8H,1H3

InChI Key

ZVTAIWLYCXKQQR-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC=C1)OC2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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